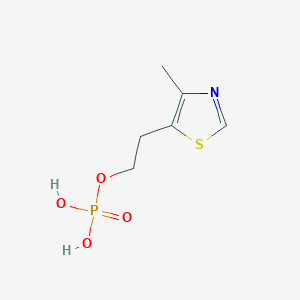
4-Methyl-5-hydroxyethylthiazole phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-5-(2-phosphonooxyethyl)thiazole is a monoalkyl phosphate and a member of 1,3-thiazoles. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 4-methyl-5-(2-phosphonatooxyethyl)thiazole(2-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis Studies
4-Methyl-5-hydroxyethylthiazole phosphate (4M5HTP) has been studied for its role in the biosynthesis of thiamin. Research on Escherichia coli demonstrated that the contiguous five-carbon unit of 4M5HTP is biosynthetically derived from pyruvate and a triose phosphate (White, 1978).
Structural and Functional Analysis of Enzymes
The crystal structure of 4M5HTP kinase (ThiK) from Bacillus subtilis, which plays a role in thiamin biosynthesis, has been determined. This structure provides insights into the enzyme's ATP-binding site and its overall fold, which is similar to that of ribokinase and adenosine kinase (Campobasso et al., 2000). Similarly, the crystal structure of ThiK from Pyrococcus horikoshii OT3 has been reported, offering additional structural insights (Jeyakanthan et al., 2009).
Enzymatic Activities and Mutagenic Studies
Studies on Saccharomyces cerevisiae revealed that hydroxyethylthiazole kinase, which processes 4M5HTP, acts as a bifunctional enzyme with thiamine-phosphate pyrophosphorylase activity, being essential for thiamin synthesis in yeast (Kawasaki, 1993). In Escherichia coli, 4M5HTP kinase (ThiM) has been characterized, showing broad substrate specificity and preference for dATP over ATP (Tani et al., 2016).
Domain Organization in Bifunctional Enzymes
The domain organization of THI6, a bifunctional enzyme in thiamin biosynthesis, has been studied, particularly in Candida glabrata. This enzyme catalyzes two distinct chemical reactions in the thiamin biosynthetic pathway (Paul et al., 2010).
Cellular Uptake and Metabolic Pathways
Research on the uptake of 4M5HTP in Escherichia coli has shown that hydroxyethylthiazole is taken up by intact cells and is related to the biosynthesis of thiamin (Yamasaki et al., 1973).
Eigenschaften
Produktname |
4-Methyl-5-hydroxyethylthiazole phosphate |
|---|---|
Molekularformel |
C6H10NO4PS |
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H10NO4PS/c1-5-6(13-4-7-5)2-3-11-12(8,9)10/h4H,2-3H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
OCYMERZCMYJQQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)CCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



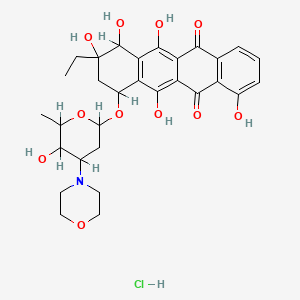
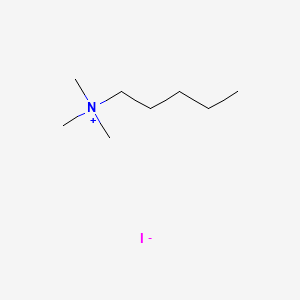
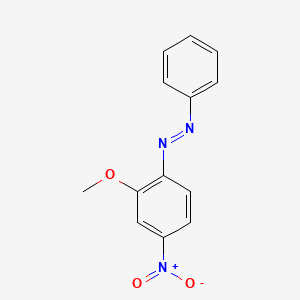
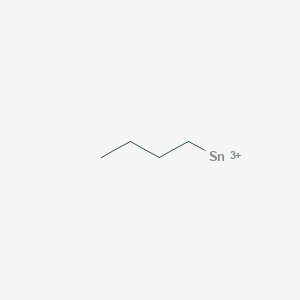
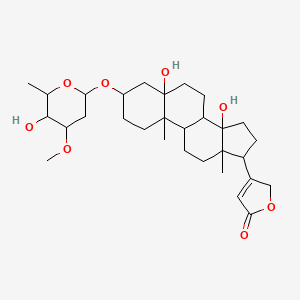
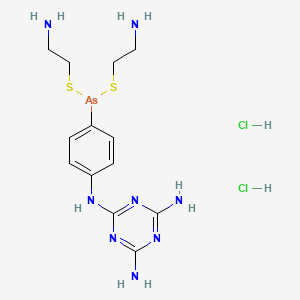
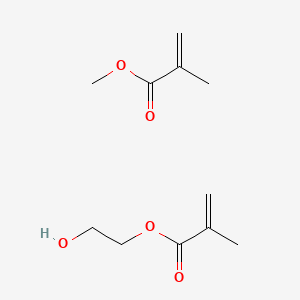
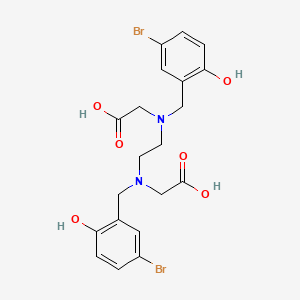
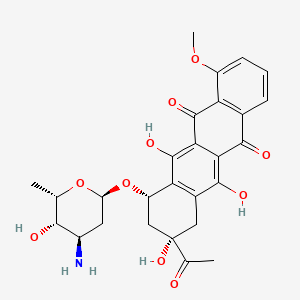
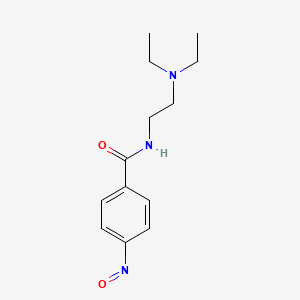
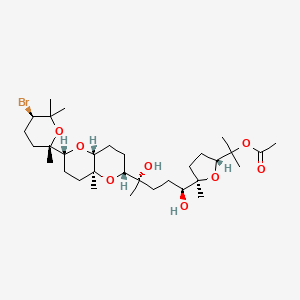
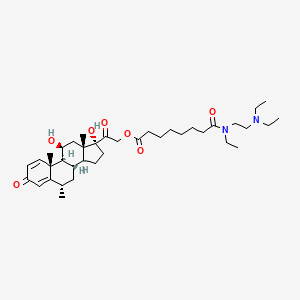
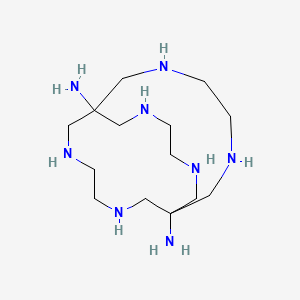
![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)